2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one
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Overview
Description
2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one is a heterocyclic compound that features a fused benzofuran and pyridazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzofuran derivatives with hydrazine or its derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzofuro-pyridazines .
Scientific Research Applications
2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: It is explored for use in organic electronics and as a building block for novel materials with unique electronic properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran share a similar core structure but lack the pyridazine ring.
Pyridazine Derivatives: Compounds such as pyridazine and its derivatives have similar nitrogen-containing ring systems but do not have the fused benzofuran structure.
Uniqueness
2,3-Dihydro1benzofuro[2,3-d]pyridazin-4(1H)-one is unique due to its fused ring system, which combines the properties of both benzofuran and pyridazine.
Properties
CAS No. |
50266-88-1 |
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Molecular Formula |
C10H8N2O2 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
2,3-dihydro-1H-[1]benzofuro[2,3-d]pyridazin-4-one |
InChI |
InChI=1S/C10H8N2O2/c13-10-9-7(5-11-12-10)6-3-1-2-4-8(6)14-9/h1-4,11H,5H2,(H,12,13) |
InChI Key |
JBSRXBSRLCTFKP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)NN1)OC3=CC=CC=C23 |
Origin of Product |
United States |
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